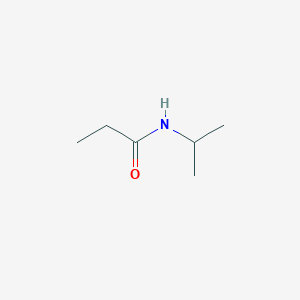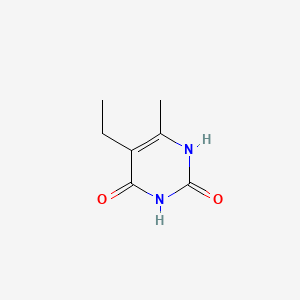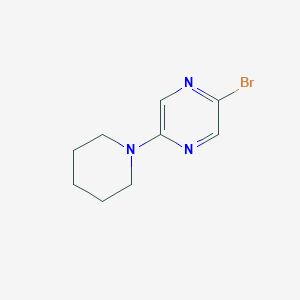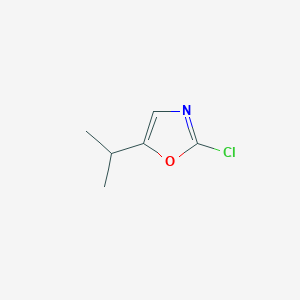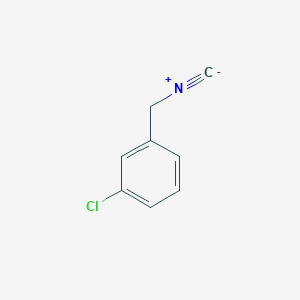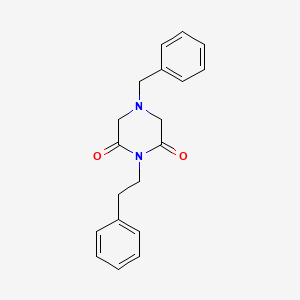
1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- is a compound belonging to the class of benzene-1,3,5-tricarboxamides. These compounds are known for their ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions. The long octadecyl chains attached to the amide groups enhance the hydrophobicity and self-assembly properties of the molecule, making it useful in various applications, including materials science and nanotechnology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with octadecylamine. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid chloride to the amide .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, sulfonic, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of supramolecular polymers and other complex structures.
Biology: Employed in the development of biomaterials that mimic natural fibrous structures.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in the production of advanced materials with specific properties, such as hydrophobic coatings and nanocomposites .
Wirkmechanismus
The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- involves its ability to form hydrogen bonds and other non-covalent interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures. The long octadecyl chains contribute to the hydrophobicity and stability of these structures, making them suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3,5-tricarboxamide: Lacks the long octadecyl chains, resulting in different self-assembly properties.
N,N’,N’'-Tris(2-aminoethyl)-1,3,5-benzenetricarboxamide: Contains shorter aminoethyl chains, leading to different solubility and interaction characteristics
Uniqueness
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- is unique due to its long octadecyl chains, which enhance its hydrophobicity and self-assembly properties. This makes it particularly useful in applications requiring stable, hydrophobic supramolecular structures .
Eigenschaften
IUPAC Name |
1-N,3-N,5-N-trioctadecylbenzene-1,3,5-tricarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H117N3O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-61(67)58-55-59(62(68)65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-60(56-58)63(69)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-57H,4-54H2,1-3H3,(H,64,67)(H,65,68)(H,66,69) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQZDVWVFGEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCCCCCCCCCCCC)C(=O)NCCCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H117N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553970 |
Source


|
| Record name | N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
964.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107976-02-3 |
Source


|
| Record name | N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

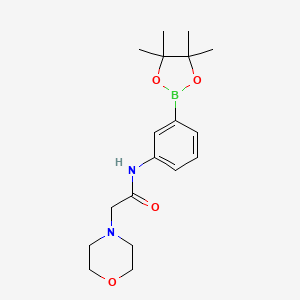
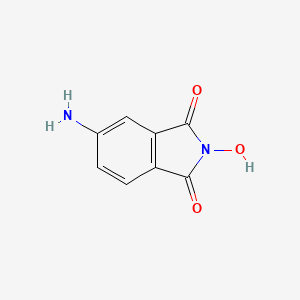
![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)
